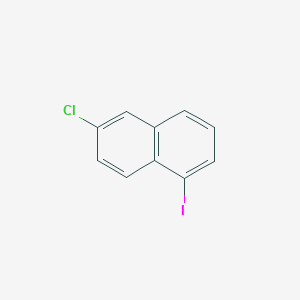

![molecular formula C11H15Cl2N3O2 B11836712 Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)

Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on-dihydrochlorid ist eine chemische Verbindung mit der Summenformel C11H14ClN3O2. Sie ist bekannt für ihre einzigartige Spirostruktur, die einen Piperidinring umfasst, der mit einem Pyrido[2,3-d][1,3]oxazin-Ringsystem verschmolzen ist. Diese Verbindung wird aufgrund ihrer interessanten chemischen Eigenschaften und potenziellen biologischen Aktivitäten häufig in der Forschung und in industriellen Anwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on-dihydrochlorid umfasst in der Regel die folgenden Schritte:

Bildung des Piperidinrings: Dieser Schritt umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um den Piperidinring zu bilden.

Bildung des Pyrido[2,3-d][1,3]oxazinrings: Dies beinhaltet die Reaktion des Piperidinderivats mit geeigneten Reagenzien, um das Pyrido[2,3-d][1,3]oxazin-Ringsystem zu bilden.

Spiro-Bildung: Der letzte Schritt beinhaltet die Bildung der Spiroverknüpfung zwischen den Piperidin- und Pyrido[2,3-d][1,3]oxazinringen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Katalysatoren, Hochdruckreaktoren und kontinuierlichen Fließsystemen zur Steigerung der Reaktionswirksamkeit umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.

Formation of the Pyrido[2,3-d][1,3]oxazine Ring: This involves the reaction of the piperidine derivative with suitable reagents to form the pyrido[2,3-d][1,3]oxazine ring system.

Spiro Formation: The final step involves the formation of the spiro linkage between the piperidine and pyrido[2,3-d][1,3]oxazine rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an den Piperidin- oder Pyrido[2,3-d][1,3]oxazinringen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Amine, Thiole und Halogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on-dihydrochlorid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Untersuchung von Spiroverbindungen und deren Reaktivität.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebs-Eigenschaften. Sie dient als Leitverbindung für die Entwicklung neuer Therapeutika.

Medizin

In der Medizin wird die Verbindung auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht. Ihre einzigartige Struktur und biologische Aktivitäten machen sie zu einem Kandidaten für die Entwicklung neuer Pharmazeutika.

Industrie

Im Industriesektor wird die Verbindung bei der Synthese von Spezialchemikalien und -materialien verwendet. Ihre einzigartigen Eigenschaften machen sie wertvoll für die Produktion von fortschrittlichen Materialien und chemischen Zwischenprodukten .

Wirkmechanismus

Der Wirkmechanismus von Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on-dihydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen in biologischen Systemen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compounds and their reactivity.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its unique structure and biological activities make it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of advanced materials and chemical intermediates .

Wirkmechanismus

The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on-hydrochlorid

- Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on

Einzigartigkeit

Spiro[piperidin-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-on-dihydrochlorid ist aufgrund seiner Dihydrochloridform einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen ihre Löslichkeit und Stabilität verbessern kann. Dies macht es besonders wertvoll für bestimmte Anwendungen in der Forschung und Industrie.

Eigenschaften

Molekularformel |

C11H15Cl2N3O2 |

|---|---|

Molekulargewicht |

292.16 g/mol |

IUPAC-Name |

spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one;dihydrochloride |

InChI |

InChI=1S/C11H13N3O2.2ClH/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H |

InChI-Schlüssel |

BKISPJGCUQKSNX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC12C3=C(NC(=O)O2)N=CC=C3.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

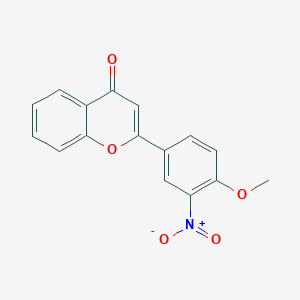

![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)

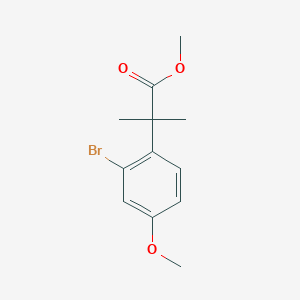

![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)

![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)